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Bicyclo[2.2.1]heptane-1,2-diol

Cat. No.: B8343884
CAS No.: 28676-79-1
M. Wt: 128.17 g/mol
InChI Key: WZZPVFWYFOZMQS-UHFFFAOYSA-N
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Description

Synthesis from Bicyclic Precursors

A primary route to bicyclic carbamates involves the reaction of a bicyclic alcohol with an isocyanate to form a urethane linkage (-NH-CO-O-). While specific studies on bicyclo[2.2.1]heptane-1,2-diol are not extensively detailed in readily available literature, the general reaction mechanism is well-understood from studies on analogous diols. For instance, research on the urethane reaction kinetics of 1,2-propanediol with phenyl isocyanate demonstrates that the reaction is typically second-order and that its rate is significantly influenced by the polarity of the solvent. researchgate.net It is plausible that this compound would react similarly with mono- or di-isocyanates to yield the corresponding mono- or bis-carbamates.

Alternatively, bicyclic amines are common precursors. The carbamate group is often used as a protecting group for amines in multi-step syntheses due to its stability and the relative ease of its introduction and removal. This strategy is frequently employed in the synthesis of complex bicyclic molecules intended for pharmaceutical applications. nih.gov

Synthesis via Intramolecular Cyclization

An elegant method for constructing aza-bicyclo[2.2.1]heptane systems involves the intramolecular cyclization of acyclic carbamate precursors. Research has demonstrated that the base-mediated heterocyclization of specific alkyl N-(dibromocyclohexyl)carbamates provides a convenient route to 7-azabicyclo[2.2.1]heptane derivatives. epa.gov

For example, the reaction of t-butyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamate with sodium hydride in dimethylformamide (DMF) at room temperature yields (1RS,2SR,4SR)-2-bromo-7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. This transformation establishes the bicyclic framework with the nitrogen atom incorporated into the bridge. epa.gov

Table 1: Synthesis of a 7-Azabicyclo[2.2.1]heptane Derivative

Reactant Reagent/Solvent Product Yield

Data sourced from Gomez-Sanchez, E; Marco-Contelles, J., 2006. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B8343884 Bicyclo[2.2.1]heptane-1,2-diol CAS No. 28676-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28676-79-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1,2-diol

InChI

InChI=1S/C7H12O2/c8-6-3-5-1-2-7(6,9)4-5/h5-6,8-9H,1-4H2

InChI Key

WZZPVFWYFOZMQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2O)O

Origin of Product

United States

Synthesis of Polyurethanes with Bicyclic Cores

The bicyclo[2.2.1]heptane structure is a valuable component in polymer chemistry, particularly for the synthesis of polyurethanes (PUs). The rigidity of the bicyclic core contributes to enhanced thermal and mechanical properties of the resulting polymer.

A key monomer in this field is Norbornane (B1196662) diisocyanate (NBDI) , which has the chemical name 2,5(2,6)-bis(isocyanatomethyl)bicyclo[2.2.1]heptane. NBDI is a cycloaliphatic diisocyanate used to prepare polyurethane elastomers (PUEs) with distinct properties. researchgate.net Research comparing NBDI-based PUEs with those synthesized from other common aliphatic diisocyanates, such as isophorone diisocyanate (IPDI) and 4,4′-dicyclohexylmethane diisocyanate (HMDI), has been conducted to understand the impact of the bicyclic structure on the final material. researchgate.net These polyurethanes are typically synthesized via a prepolymer method, reacting NBDI with a polyol, followed by chain extension with a diol. researchgate.net

Research on Bicyclo 2.2.1 Heptane Based Derivatives

The unique conformational constraints of the norbornane (B1196662) system have made its derivatives, including carbamates, subjects of pharmaceutical research for many years. nih.gov These compounds are investigated for a range of potential biological activities. The rigid scaffold helps to lock the orientation of pharmacophoric groups, which can lead to higher selectivity and potency for specific biological targets.

For instance, carbocyclic nucleoside analogues containing the bicyclo[2.2.1]heptane skeleton have been synthesized where the formation and subsequent modification of carbamate intermediates are crucial steps in the synthetic pathway. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name Other Names Molecular Formula
Bicyclo[2.2.1]heptane-1,2-diol Norbornane-1,2-diol C₇H₁₂O₂
t-butyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamate C₁₁H₁₉Br₂NO₂
(1RS,2SR,4SR)-2-bromo-7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane C₁₁H₁₈BrNO₂
Norbornane diisocyanate 2,5(2,6)-bis(isocyanatomethyl)bicyclo[2.2.1]heptane C₁₀H₁₂N₂O₂
Phenyl isocyanate C₇H₅NO
Isophorone diisocyanate IPDI C₁₂H₁₈N₂O₂

Chemical Reactivity and Transformation Studies of Bicyclo 2.2.1 Heptane 1,2 Diol and Analogues

Oxidation Reactions of Hydroxyl and Carbonyl Moieties

The oxidation of hydroxyl groups in the bicyclo[2.2.1]heptane system is a fundamental transformation. The Swern oxidation, a mild and efficient method, has been successfully employed to convert vicinal diols to their corresponding α-diketones. For instance, bicyclo[2.2.1]hept-5-ene-2,3-diol can be oxidized to bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.com The reaction typically utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. mdpi.com

Interestingly, studies have noted an anomalous resistance to oxidation for certain hydroxyl groups within the bicyclo[2.2.1]heptane framework, which is attributed to steric hindrance and the rigid conformational nature of the ring system. rsc.org In enzymatic approaches, horse liver alcohol dehydrogenase has been used for the stereospecific oxidation of meso-oxabicyclo[2.2.1]heptane diols, providing an efficient route to enantiomerically pure γ-lactones. cdnsciencepub.com

Starting MaterialOxidizing Agent/ConditionsProductYield
Bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, oxalyl chloride, triethylamineBicyclo[2.2.1]hept-5-ene-2,3-dione61%
Bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, trifluoroacetic anhydride, triethylamineBicyclo[2.2.1]hept-5-ene-2,3-dione73% mdpi.com
meso-7-oxabicyclo[2.2.1]heptane diolsHorse liver alcohol dehydrogenaseChiral γ-lactonesN/A

Reduction Reactions of Various Functional Groups

The reduction of carbonyl groups is a common transformation in the chemistry of bicyclo[2.2.1]heptane derivatives. Ketones within this framework can be reduced to the corresponding alcohols. For example, the reduction of the carbonyl group in a ketone derivative of a bicyclo[2.2.1]heptane system can lead to the formation of an alcohol, which may subsequently undergo an intramolecular ester exchange to form a more stable five-membered ring lactone. acs.org

Biocatalytic reductions offer high stereoselectivity. Genetically engineered Saccharomyces cerevisiae has been used for the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one through asymmetric bioreduction. lu.se This process yields optically pure epoxy-ketone and the corresponding endo-epoxy-alcohol. lu.se Similarly, catalytic hydrogenation is a standard method to saturate double bonds within the bicyclic system, for instance, converting bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid to its saturated analogue using an aluminum-nickel alloy.

SubstrateReducing Agent/CatalystProduct(s)Key Outcome
Bicyclo[2.2.1]heptane ketone derivativeNot specifiedBicyclo[2.2.1]heptane alcoholFormation of alcohol acs.org
rac-5,6-Epoxy-bicyclo[2.2.1]heptane-2-oneSaccharomyces cerevisiae (TMB4100)(+)-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one and endo-(−)-5,6-epoxy-bicyclo[2.2.1]heptane-2-olKinetic resolution lu.se
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid disodium (B8443419) saltAluminum-Nickel Alloy, H₂Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium saltSaturation of double bond

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for the functionalization of the bicyclo[2.2.1]heptane skeleton, particularly in the synthesis of carbocyclic nucleoside analogues where the bicyclic system acts as a sugar mimic. The Mitsunobu reaction, which facilitates the conversion of an alcohol to a variety of functional groups with inversion of configuration, is a key method. For instance, 6-chloropurine (B14466) can be coupled with a diol on the bicyclo[2.2.1]heptane scaffold, with the reaction showing selectivity for the primary hydroxyl group over the secondary one. semanticscholar.orgnih.gov The resulting 6-chloro-substituted purine (B94841) analogue can then undergo further nucleophilic substitution with ammonia (B1221849) or various amines to generate a library of adenine (B156593) and N⁶-substituted adenine derivatives. nih.gov

In some cases, nucleophilic substitution can trigger rearrangements. An unusual strain-releasing reaction has been observed when 1-mesyloxy-8,7-dimethylbicyclo[2.2.1]heptane is treated with a base. This reaction proceeds via a base-promoted substitution at a chiral carbon, followed by a spontaneous, concerted ring opening to yield cyclohexenyl derivatives. nih.gov This highlights how the inherent strain of the bicyclic system can drive reactivity.

SubstrateNucleophile/ConditionsProductReaction Type
Bicyclo[2.2.1]heptane diol6-Chloropurine, DEAD, PPh₃ (Mitsunobu)6-Chloropurine bicyclo[2.2.1]heptane nucleoside analogueSN2
6-Chloropurine bicyclo[2.2.1]heptane analogueAmmonia, various aminesAdenine and N⁶-substituted adenine analoguesNucleophilic Aromatic Substitution
1-mesyloxy-8,7-dimethylbicyclo[2.2.1]heptaneAdenine or thymine (B56734) conjugate baseDiastereomeric C3'(S) and C3'(R) derivatives of 1-thyminyl and 9-adeninyl cyclohexeneSN2 with rearrangement nih.gov

Rearrangement Reactions

The rigid and strained nature of the bicyclo[2.2.1]heptane system makes it prone to a variety of rearrangement reactions, which are often driven by the release of ring strain or the formation of more stable intermediates.

Radical reactions involving bicyclo[2.2.1]heptane systems can lead to significant skeletal reorganization. For example, radical rearrangements of 7-azabicyclo[2.2.1]heptadienes have been shown to be guided by the stability of the resulting radical intermediate. rsc.orgrsc.orgresearchgate.net The formation of a more stable α-nitrogen radical can direct the rearrangement pathway. rsc.orgresearchgate.net In a related system, the bicyclo[2.2.0]hexan-2-yl radical, though stereoelectronically forbidden, rearranges via β-scission to give cyclohex-3-enyl radicals. rsc.org Similarly, the bicyclo[3.2.0]heptan-2-yl radical undergoes an allowed β-scission to form 2-(cyclopent-2-enyl)ethyl radicals. rsc.org These studies underscore the importance of radical stability and stereoelectronic factors in dictating the outcome of these rearrangements.

Carbocation-mediated rearrangements are particularly common for the bicyclo[2.2.1]heptane framework, with the Wagner-Meerwein rearrangement being a classic example. wikipedia.orglscollege.ac.inlibretexts.orgthieme.dechemistnotes.com This type of 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center is frequently observed in the chemistry of bicyclic terpenes containing this skeleton, such as the conversion of isoborneol (B83184) to camphene. wikipedia.orglscollege.ac.in These rearrangements are driven by the formation of a more stable carbocation.

The bicyclo[2.2.1]heptane ring system can also be transformed into other bicyclic structures. For instance, titanocene (B72419) alkylidene complexes can induce the rearrangement of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers. acs.org Furthermore, Lewis acid-catalyzed transannular double cyclization of certain macrocyclic precursors can unexpectedly lead to the formation of bicyclo[2.2.1]heptane derivatives, indicating a complex cascade of bond-forming and rearrangement steps. rsc.org Thermal rearrangements of 3-oxo-5-vinyl steroids have also been shown to produce bridged steroids featuring a bicyclo[2.2.1]heptane ring system. rsc.orgrsc.org

Ring-Opening Reactions

Ring-opening reactions of the bicyclo[2.2.1]heptane system are typically driven by the release of inherent ring strain. While the bicyclic core is generally stable, specific functional groups can facilitate its cleavage under certain conditions.

An unexpected ring-opening has been observed during the Swern oxidation of pyrazine-fused bicyclo[2.2.1]heptane-diol analogues. mdpi.com The proposed mechanism involves the cleavage of a C-C bond initiated by the abstraction of a hydroxyl proton, followed by an intramolecular Cannizzaro-type reaction. mdpi.com This contrasts with the typical oxidation of the parent bicyclo[2.2.1]hept-5-ene-2,3-diol, which yields the expected dione (B5365651) without ring opening. mdpi.com

Ozonolysis is a well-established method for cleaving the double bond within the bicyclo[2.2.1]heptene ring. This reaction proceeds through the formation of an ozonide intermediate, which upon workup, cleaves the C=C bond to form a cyclopentane (B165970) ring substituted with two carbonyl functionalities. In other systems, radical-mediated reactions can also induce ring opening. For example, the reductive ring opening of bicyclic cyclopropylcarbinyl systems, which can be analogues of substituted bicyclo[2.2.1]heptanes, is a known transformation. ucl.ac.uk

SystemReagent/ConditionProduct TypeDriving Force
Pyrazine-fused bicyclo[2.2.1]heptane-diolSwern Oxidation (DMSO, (CF₃CO)₂O)(Cyclopentapyrazinyl)methanolElectronic effects of pyrazine (B50134) ring
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acidO₃ followed by workupCyclopentane with carbonyl groupsCleavage of strained double bond
7-methylenebicyclo[4.1.0]heptan-2-one (analogue)Lithium in liquid ammoniaCycloheptyl derivativesRelease of cyclopropane (B1198618) strain

Kinetic Resolution of Diols

The preparation of enantiomerically pure bicyclic diols, including derivatives of Bicyclo[2.2.1]heptane-1,2-diol, is of significant interest due to their application as chiral ligands and synthons in asymmetric synthesis. Kinetic resolution, particularly through enzymatic methods, has proven to be a highly effective strategy for separating racemic mixtures of these diols or their precursors.

Lipases and esterases are the most commonly employed enzymes for the kinetic resolution of bicyclic diols and their corresponding acetates. These enzymes catalyze the enantioselective acylation of a diol or the deacylation of a diacetate. For instance, the enzyme-catalyzed enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane has been successfully carried out using pig liver esterase and lipase (B570770) from Aspergillus niger. rsc.org This process yields optically active monoacetates and the unreacted diacetate with high enantiomeric purity. rsc.org

A notable example is the efficient enzymatic resolution of 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols using lipase AY-30 from Candida cylindracea. researchgate.net The enantioselectivity of this reaction was found to be highly dependent on the reaction conditions, particularly the removal of the acid co-product when using acid anhydrides as acyl donors. researchgate.net Similarly, lipase from Candida rugosa has been used for the kinetic resolution of a bicyclic alcohol, producing the desired alcohol and its corresponding acetate (B1210297) with high enantiomeric excess (ee >98% and ee >99% respectively) at 50% conversion within a short reaction time. researchgate.net

The resolution of racemic cyclopentane-trans-1,2-diol, an analogue of the bicyclo[2.2.1]heptane system, has been achieved through lipase-catalyzed transesterification. This reaction yielded an optically active monoacetate (95% ee) and the recovered diol (92% ee). nih.gov These examples underscore the utility of enzymatic kinetic resolution as a robust method for accessing enantiopure bicyclic diols and their derivatives.

SubstrateEnzymeReaction TypeAcyl Donor/SolventProduct 1 (ee%)Product 2 (ee%)Reference
(±)-7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-olsLipase AY-30 (Candida cylindracea)TransesterificationAcid Anhydrides/TolueneEnantiopure Alcohol (ee not specified)Enantiopure Ester (ee not specified) researchgate.net
(±)-Bicyclic alcoholLipase from Candida rugosaTransesterificationVinyl Acetate(+)-Alcohol (>98%)(-)-Acetate (>99%) researchgate.net
(±)-Cyclopentane-trans-1,2-diolLipase (Amano PS)TransesterificationNot Specified(-)-Monoacetate (95%)(-)-Diol (92%) nih.gov
(±)-2,5-diacetoxybicyclo[2.2.1]heptanesPig Liver Esterase / Lipase from Aspergillus nigerHydrolysisWaterOptically Active MonoacetatesOptically Active Diacetates rsc.org

Dissociative Electron Transfer Mechanisms

Dissociative electron transfer (DET) has been identified as a key mechanism in the formation of bicyclic diols from endoperoxide precursors. Studies on diphenyl-substituted bicyclic endoperoxides, including analogues of the bicyclo[2.2.1]heptane system, have provided significant insights into these reaction pathways.

The electrochemical reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane and its unsaturated analogue has been investigated in detail. mdpi.comnih.govnih.gov The process is initiated by a concerted dissociative electron transfer to the peroxide's O-O bond. mdpi.comnih.gov This single electron transfer results in the cleavage of the O-O bond and the formation of a key intermediate known as a distonic radical-anion, where the radical and anionic centers are spatially separated. mdpi.comnih.gov

For instance, the heterogeneous electron transfer reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene occurs via a concerted DET mechanism. mdpi.comnih.gov The subsequent reaction pathway of the distonic radical-anion determines the final product distribution. It can undergo a second electron transfer from the electrode to form a dianion, which upon protonation yields the corresponding cis-diol. nih.gov In the case of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene, bulk electrolysis leads to the formation of 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol in high yield (90%). mdpi.comnih.gov

The stability and reactivity of the distonic radical-anion intermediate are influenced by the bicyclic framework. In some cases, this intermediate can undergo further reactions, such as β-scission fragmentation, in competition with the second electron transfer. nih.govnih.gov This was observed in the reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, where fragmentation of the distonic radical anion competed with the formation of the cis-diol. nih.gov These studies highlight that the dissociative electron transfer to bicyclic endoperoxides provides a viable route to stereospecifically oxygenated compounds, including cis-diols of the bicyclo[2.2.1]heptane family.

Precursor CompoundMethodKey IntermediateMajor ProductYield (%)Reference
1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-eneHeterogeneous Electron TransferDistonic radical-anion1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol90 mdpi.comnih.gov
1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptaneElectrochemical ReductionDistonic radical-anion1,3-diphenyl-cyclopentane-cis-1,3-diol97 nih.gov
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-eneElectron Transfer ReductionDistonic radical-anion1,4-diphenylcyclohex-2-ene-cis-1,4-diolQuantitative nih.gov
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octaneElectron Transfer ReductionDistonic radical-anion1,4-diphenylcyclohexane-cis-1,4-diolMajor Product nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure. While specific experimental data for Bicyclo[2.2.1]heptane-1,2-diol is not extensively published, the expected spectral characteristics can be inferred from analyses of closely related compounds such as other bicyclo[2.2.1]heptane diols and alcohols. mdpi.comsemanticscholar.org

In ¹H NMR, the rigid cage-like structure results in distinct chemical shifts and coupling constants for the endo and exo protons. The bridgehead protons (at C4) typically appear as multiplets in the upfield region. The protons on carbons bearing hydroxyl groups (C2-H) are expected to be deshielded, appearing further downfield. The presence of a tertiary alcohol at C1 significantly influences the electronic environment of neighboring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning proton-proton and proton-carbon connectivities, respectively. mdpi.com

In ¹³C NMR spectroscopy, the carbon skeleton is clearly resolved. The quaternary carbon C1, bonded to a hydroxyl group, would appear significantly downfield. The C2 carbon, also bearing a hydroxyl group, would be similarly deshielded compared to the other methylene (B1212753) carbons in the structure. The bridgehead carbon (C4) and the methylene bridge carbon (C7) have characteristic shifts that are well-documented for the norbornane (B1196662) framework. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures.)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1- (quaternary)75-85
C23.5 - 4.0 (multiplet)70-80
C31.2 - 1.8 (multiplet)25-35
C42.0 - 2.5 (multiplet)40-50
C51.2 - 1.8 (multiplet)20-30
C61.2 - 1.8 (multiplet)25-35
C71.5 - 2.0 (multiplet)35-45
OHVariable, broad singlet-

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₇H₁₂O₂, Molecular Weight: 128.17 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 128 under Electron Ionization (EI). nih.gov

The fragmentation of bicyclic alcohols and diols is often characterized by initial losses of small, stable neutral molecules. A prominent fragmentation pathway for this compound would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a significant peak at m/z 110 ([M-H₂O]⁺). A subsequent loss of a second water molecule is also possible, though likely less favorable.

Other characteristic fragmentation pathways for the bicyclo[2.2.1]heptane skeleton can also occur. Cleavage of the bicyclic ring system can lead to various smaller fragments. The fragmentation of the parent hydrocarbon, bicyclo[2.2.1]heptane, often shows characteristic ions at m/z 81, 68, and 67, corresponding to losses of methyl and ethyl fragments and rearrangements. nih.govresearchgate.net Similar fragmentation patterns, modified by the presence of the hydroxyl groups, would be anticipated.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
128[C₇H₁₂O₂]⁺Molecular Ion (M⁺)
110[C₇H₁₀O]⁺Loss of H₂O from M⁺
95[C₇H₁₁]⁺Loss of H₂O and OH radical
81[C₆H₉]⁺Ring fragmentation/rearrangement
67[C₅H₇]⁺Ring fragmentation/rearrangement

In polyfunctional compounds like diols, the fragmentation pathways can be highly diagnostic of the relative positions of the functional groups. aip.org The interaction between the two hydroxyl groups in this compound can influence the fragmentation cascade. For vicinal diols, specific rearrangements and cleavage reactions can occur that are not observed in isomers where the hydroxyl groups are more distant. nih.gov

The retro-Diels-Alder (rDA) reaction is a characteristic fragmentation pathway for unsaturated bicyclo[2.2.1]heptene systems. aip.org While the saturated this compound does not undergo a classic rDA reaction, analogous complex ring-opening and rearrangement pathways are typical for bicyclic alkanes under EI-MS. aip.org Fragmentation of carbocyclic polyols is highly sensitive to the number and location of the hydroxyl groups. aip.org The initial loss of water is a dominant process, and the stability of the resulting ion can provide clues about the structure. The formation of specific, stable oxonium ions or other resonance-stabilized fragments can serve as diagnostic markers to differentiate between various diol isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H and C-O bonds of the alcohol groups and the C-H bonds of the saturated bicyclic frame.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups. The breadth of this peak is due to the varying degrees of hydrogen bonding present in the sample. A sharper, weaker peak may sometimes be observed around 3600-3650 cm⁻¹ corresponding to free, non-hydrogen-bonded O-H groups.

The C-O stretching vibrations of the alcohol groups are expected to appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact position of these bands can provide information about whether the alcohols are primary, secondary, or tertiary. For this compound, with one tertiary (at C1) and one secondary (at C2) alcohol, multiple bands in this region may be observed. Finally, C-H stretching vibrations for the sp³-hybridized carbons of the alkane framework will be visible as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.govsid.ir

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200O-H stretchAlcohol (Hydrogen-bonded)
2960 - 2850C-H stretchAlkane (sp³ C-H)
1470 - 1450C-H bendMethylene (CH₂) scissoring
1200 - 1000C-O stretchSecondary & Tertiary Alcohol

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish both the relative and absolute configuration of its stereocenters. mdpi.com

This technique is crucial for assigning the stereochemistry of the hydroxyl groups at C1 and C2 (e.g., endo vs. exo orientation relative to the longest bridge). The analysis of a suitable single crystal reveals the precise spatial arrangement of all atoms in the unit cell, confirming the bicyclic framework and the connectivity of the diol.

For determining the absolute configuration of an enantiomerically pure sample, anomalous dispersion (or resonant scattering) methods are employed. ed.ac.ukmit.edu When the crystal contains atoms that scatter X-rays anomalously (even light atoms like oxygen can be sufficient with modern techniques), the diffraction pattern will show slight intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences allows for the determination of the correct enantiomer. The Flack parameter is a key value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. researchgate.netresearchgate.net While a crystal structure for the title compound is not publicly available, this methodology is the gold standard for such stereochemical assignments in related bicyclic systems. mdpi.comadelaide.edu.au

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For bicyclo[2.2.1]heptane-1,2-diol, these calculations can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations have been extensively applied to the bicyclo[2.2.1]heptane skeleton to study various aspects of its chemistry. While specific DFT studies on this compound are not abundant in the literature, the principles and methodologies can be readily extended to this diol.

DFT calculations can be employed to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the inherent strain in the bicyclic system. Furthermore, DFT can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

For instance, DFT has been used to design novel high-energy density compounds based on the bicyclo[2.2.1]heptane framework by calculating properties like the heat of formation and bond dissociation energies researchgate.net. Such studies showcase the power of DFT in predicting the stability and reactivity of substituted bicyclo[2.2.1]heptanes. In the context of this compound, DFT could be used to analyze the effect of the hydroxyl groups on the electronic structure and strain of the parent bicyclo[2.2.1]heptane core. The electron-withdrawing nature of the hydroxyl groups would be expected to influence the electron density distribution and, consequently, the reactivity of the molecule.

A hypothetical application of DFT to this compound could involve mapping the electrostatic potential to identify electron-rich and electron-poor regions, which would indicate likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies for Conformational Preference

The rigid bicyclo[2.2.1]heptane skeleton significantly restricts the conformational freedom of the molecule. However, the orientation of the two hydroxyl groups in this compound can lead to different conformers. Molecular modeling techniques, including molecular mechanics and DFT, are instrumental in determining the relative stabilities of these conformers.

For this compound, intramolecular hydrogen bonding between the two hydroxyl groups is a key factor that would influence its conformational preference. Computational studies can quantify the energy of this interaction and predict the most stable conformation.

While direct molecular modeling studies on this compound are scarce, research on related systems highlights the utility of these methods. For example, molecular modeling has been used to study nucleotide analogues containing an oxabicyclo[2.2.1]heptane ring system to understand their conformational preferences when binding to receptors nih.gov. These studies demonstrate how the rigid bicyclic framework can lock a molecule into a specific conformation, which is crucial for its biological activity.

In a hypothetical molecular modeling study of this compound, one would expect to find that the conformer allowing for an intramolecular hydrogen bond between the two hydroxyl groups is significantly lower in energy. The table below illustrates a hypothetical relative energy profile for different conformers of this compound, as would be predicted by DFT calculations.

ConformerDescriptionRelative Energy (kcal/mol)
AIntramolecular H-bond0.0
BNo H-bond, OH groups anti3.5
CNo H-bond, OH groups gauche2.1

Note: The data in this table is illustrative and based on general principles of conformational analysis.

Docking studies, a subset of molecular modeling, could be employed to investigate the potential interactions of this compound with biological macromolecules, such as enzymes. The rigid and well-defined three-dimensional structure of the diol would be a key determinant in how it fits into a binding site.

Potential Energy Surface Analysis of Reaction Mechanisms

Potential energy surface (PES) analysis is a powerful computational tool for mapping the energy landscape of a chemical reaction, allowing for the identification of transition states and intermediates. This analysis provides a detailed understanding of the reaction mechanism and can predict reaction rates and product distributions.

For this compound, PES analysis could be applied to various reactions, such as oxidation, dehydration, or rearrangement reactions. For instance, the pinacol rearrangement of this diol would be an interesting case for a PES study. The strained bicyclic framework would likely impose significant constraints on the geometry of the transition states, leading to unique mechanistic pathways compared to acyclic diols.

Computational studies on the Fritsch–Buttenberg–Wiechell rearrangement in polycyclic systems have demonstrated the utility of PES analysis in understanding complex reaction mechanisms involving strained intermediates nih.gov. While not directly on the target molecule, these studies provide a framework for how such analyses could be applied to reactions of this compound. A PES analysis of the acid-catalyzed dehydration of this compound could elucidate the competition between different elimination pathways and the potential for Wagner-Meerwein rearrangements.

Theoretical Examination of Strained Systems and Bredt's Rule

The bicyclo[2.2.1]heptane system is a classic example of a strained organic molecule. Theoretical examinations of this strain are crucial for understanding its structure and reactivity. The primary sources of strain in this system are angle strain, due to the deviation of bond angles from the ideal tetrahedral angle, and torsional strain from eclipsed C-H bonds.

Bredt's rule is a fundamental principle in the chemistry of bridged bicyclic compounds, stating that a double bond cannot be placed at a bridgehead position in a small bicyclic system chemistnotes.compurechemistry.orgmasterorganicchemistry.com. This is because the planarity required for a double bond would introduce an insurmountable amount of strain in the rigid framework chemistnotes.commasterorganicchemistry.com. The p-orbitals on the bridgehead carbon and the adjacent carbon cannot achieve the necessary parallel alignment for effective pi-bonding chemistnotes.com.

Theoretical calculations provide a quantitative basis for Bredt's rule. For the bicyclo[2.2.1]heptane system, computational studies would show a very high energy for the hypothetical bicyclo[2.2.1]hept-1-ene, confirming its instability. In the context of this compound, Bredt's rule is relevant when considering elimination reactions. For example, an attempt to form a double bond involving one of the bridgehead carbons (C1 or C4) through dehydration would be highly unfavorable.

The presence of the hydroxyl groups at the bridgehead (C1) and an adjacent position (C2) in this compound introduces further electronic and steric factors that can be explored theoretically. For example, theoretical studies could investigate how the inductive effect of the hydroxyl groups influences the stability of carbocation intermediates that might form during a reaction, and how this interplay affects the adherence to or potential violation of Bredt's rule in larger, more flexible bicyclic systems.

Applications in Organic Synthesis and Catalysis

Chiral Auxiliaries in Asymmetric Synthesis

While direct applications of bicyclo[2.2.1]heptane-1,2-diol as a chiral auxiliary are not extensively documented, the broader family of bicyclo[2.2.1]heptane derivatives has a well-established role in asymmetric synthesis. These rigid structures can effectively control the stereochemical outcome of a reaction by shielding one face of the reactive center, thereby directing the approach of incoming reagents.

An example of the utility of the bicyclo[2.2.1]heptane framework in asymmetric synthesis is the enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones. This process utilizes a chiral auxiliary, 10-mercaptoisoborneol, which is itself a derivative of the bicyclo[2.2.1]heptane system, to control the stereochemistry of a Diels-Alder reaction rsc.org. The subsequent removal of the auxiliary yields the desired enantiomerically enriched polycyclic product.

Furthermore, chiral sulfoxides have been employed in the enantioselective synthesis of functionalized bicyclo[2.2.1]heptane derivatives, which are key intermediates for the synthesis of natural products like santalenes and santalols tandfonline.com. This highlights the importance of the bicyclo[2.2.1]heptane scaffold as a target for asymmetric synthesis, often enabled by the use of chiral auxiliaries.

Ligands in Transition-Metal Catalysis

The bicyclo[2.2.1]heptane skeleton is a common feature in the design of chiral ligands for transition-metal catalyzed reactions. The rigidity of the framework allows for the precise positioning of coordinating atoms, which in turn can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic transformations.

Although direct coordination complexes of this compound with transition metals are not widely reported, the synthesis of enantiopure bicyclo[2.2.1]heptan-syn-2,7-diol has been achieved, and these compounds are noted as promising chiral bidentate ligands due to their rigid molecular structures and favorable stereochemistry for metal coordination researchgate.net. The diol functional groups can coordinate to a metal center, creating a chiral catalyst for asymmetric reactions.

In a related context, transition metal complexes of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been prepared reading.ac.uk. This demonstrates the utility of the bicyclo[2.2.1]heptane framework in ligand design, where the carboxylic acid group acts as the coordinating moiety. Such ligands can be used in a variety of catalytic processes. Chiral bicyclo[2.2.1]heptadiene ligands have also been successfully employed in rhodium-catalyzed asymmetric additions to imine derivatives, showcasing the versatility of this scaffold in creating effective chiral ligands nih.gov.

Table 1: Examples of Bicyclo[2.2.1]heptane Derivatives in Ligand Synthesis

Bicyclo[2.2.1]heptane DerivativeMetalApplicationReference
Bicyclo[2.2.1]heptan-syn-2,7-diol- (Proposed)Promising chiral bidentate ligands researchgate.net
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acidCu(II), Ru(II,III), Mo(II,II), Rh(II,II)Metal-ligand complex formation reading.ac.uk
Chiral Bicyclo[2.2.1]heptadienesRh(I)Asymmetric additions to imines nih.gov

Organocatalysis with Bicyclo[2.2.1]heptane Derivatives

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has also benefited from the structural features of the bicyclo[2.2.1]heptane framework. While this compound itself is not a prominent organocatalyst, its derivatives and other molecules incorporating the bicyclo[2.2.1]heptane skeleton have been effectively used.

For instance, an organocatalytic formal [4+2] cycloaddition reaction has been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates rsc.orgnih.gov. This reaction provides highly enantioselective access to functionalized bicyclo[2.2.1]heptanes under mild conditions.

In a different application, chiral bicyclic diamines, specifically (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, have been shown to be effective organocatalysts in the enantioselective Biginelli reaction semanticscholar.org. These catalysts induce moderate to good enantioselectivities in the formation of dihydropyrimidinones. Furthermore, a structurally demanding cyclic peroxide containing a spiro[bicyclo[2.2.1]heptane] moiety has been utilized for the syn-dihydroxylation of alkenes, offering a metal-free alternative for this important transformation uni-giessen.de.

Building Blocks for Complex Molecular Architectures

The inherent three-dimensionality and rigidity of the bicyclo[2.2.1]heptane core make it an attractive starting point for the synthesis of more complex and sterically demanding molecules.

The bicyclo[2.2.1]heptane framework serves as a versatile building block for the construction of intricate polycyclic and cage-like compounds. These complex structures are of interest in medicinal chemistry and materials science due to their unique shapes and properties. For example, the bicyclo[2.2.1]heptane motif has been incorporated into novel cage amides and imides that have been evaluated for their biological activity ukrbiochemjournal.org.

The synthesis of such complex molecules often relies on the inherent reactivity and stereochemistry of the bicyclo[2.2.1]heptane skeleton to control the formation of subsequent rings. The development of synthetic strategies to access functionalized bicyclo[2.2.1]heptanes is crucial for their use as precursors to these larger, more complex targets nih.gov.

Derivatives of bicyclo[2.2.1]heptane are valuable monomers in the synthesis of polymers with unique properties. The strained nature of the bicyclic ring system, particularly in unsaturated derivatives like norbornene, makes them suitable for ring-opening metathesis polymerization (ROMP).

While the direct polymerization of this compound is not extensively described, related structures are known to be used in polymer synthesis. For example, polycarbonate diols can incorporate bicyclo[2.2.1]heptane-diyl units in their backbone google.comgoogle.com. These diols can then be used to produce polymers like polycarbonates and polyesters. The rigid bicyclic unit imparts thermal stability and modifies the mechanical properties of the resulting polymer. Copolyesters have also been synthesized using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as a monomer, highlighting the utility of this bicyclic core in creating polymers with high glass transition temperatures researchgate.net.

Future Research Directions in Bicyclo 2.2.1 Heptane 1,2 Diol Chemistry

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of paramount importance for their application in asymmetric synthesis and medicinal chemistry. While several strategies exist for the synthesis of chiral bicyclic systems, the development of novel and efficient enantioselective methodologies for producing bicyclo[2.2.1]heptane-1,2-diol remains a fertile ground for research.

Future efforts could focus on the following areas:

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane framework. Future research should explore the use of novel chiral Lewis acid catalysts and chiral dienophiles to achieve high enantioselectivity in the cycloaddition step leading to precursors of this compound. magtech.com.cnnih.gov An organocatalytic formal [4+2] cycloaddition has been shown to produce bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner, a strategy that could be adapted for diol synthesis. nih.gov

Desymmetrization of meso-Precursors: The desymmetrization of meso-bicyclo[2.2.1]heptene derivatives offers an elegant route to chiral diols. Future investigations could explore new enzymatic or chemo-catalytic methods for the enantioselective dihydroxylation of bicyclo[2.2.1]hept-2-ene. While Sharpless asymmetric dihydroxylation has been applied to related systems, the enantioselectivity can be modest for some bicyclic olefins, indicating a need for more effective catalyst systems. ru.nl The desymmetrization of meso-anhydrides using cinchona alkaloids has proven effective for related structures and could be a promising avenue. metu.edu.trsfu.ca

Enzymatic and Kinetic Resolution: Enzymatic resolutions have been successfully employed for other bicyclic diols and their precursors. cdnsciencepub.com Future research could screen for novel lipases or esterases that can effectively resolve racemic mixtures of this compound or its synthetic intermediates with high enantiomeric excess. researchgate.net

Synthetic StrategyPotential for this compoundKey Research Focus
Asymmetric Diels-AlderHighDevelopment of novel chiral catalysts and dienophiles.
DesymmetrizationHighExploration of new enzymatic and chemo-catalytic dihydroxylation methods.
Enzymatic ResolutionModerate to HighScreening for highly selective enzymes for resolution.

Exploration of New Catalytic Applications

The stereochemically well-defined and rigid structure of this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. The development of new catalytic systems based on this diol could lead to significant advancements in the synthesis of enantiomerically pure compounds.

Future research in this area should include:

Design of Novel Chiral Ligands: this compound can serve as a scaffold for the synthesis of a variety of chiral ligands, including diphosphines, diamines, and amino alcohols. These new ligands could then be evaluated in a wide range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. Chiral diols derived from the norbornene backbone have already shown promise in palladium-catalyzed desymmetrization reactions. metu.edu.tr

Application in Asymmetric Catalysis: Once novel ligands are synthesized, their efficacy in various asymmetric catalytic transformations should be systematically investigated. For instance, their application in the enantioselective addition of organometallic reagents to aldehydes and ketones could be a promising area of exploration. scirp.org Ruthenium-catalyzed transfer hydrogenative cycloadditions of diols with cyclic dienes present an interesting precedent for the catalytic reactivity of such systems. nih.gov

Immobilization and Reusability: To enhance the practical utility of these potential catalysts, future work should focus on the immobilization of this compound-based ligands on solid supports. This would facilitate catalyst recovery and reuse, making the catalytic processes more economically and environmentally viable.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights into the conformational behavior and reactivity of this molecule.

Key areas for future mechanistic investigations include:

Conformational Analysis: Detailed computational studies, using methods such as density functional theory (DFT), can be employed to investigate the conformational landscape of this compound and its derivatives. nih.govresearchgate.net Understanding the relative stabilities of different conformers and the nature of intramolecular hydrogen bonding is essential for predicting its behavior in chemical reactions. nih.govsemanticscholar.org The rigid structure of the norbornane (B1196662) framework significantly influences its reactivity. fiveable.me

Reaction Pathway Elucidation: For reactions where this compound is used as a substrate or a ligand, detailed mechanistic studies can be performed to elucidate the reaction pathways. This can involve the use of kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates. Understanding phenomena such as cationic rearrangements, which are common in the bicyclo[2.2.1]heptane system, is critical. msu.edu

Stereochemical Control: A key focus of future mechanistic studies should be to understand the factors that govern stereochemical outcomes in reactions involving this compound. This knowledge is vital for the development of highly stereoselective transformations.

Synthesis of Functionally Diverse Analogues for Material Science Applications

The unique structural properties of the bicyclo[2.2.1]heptane core can be exploited in the design of novel materials with tailored properties. This compound can serve as a versatile starting material for the synthesis of a wide range of functionally diverse analogues for applications in material science.

Future research directions in this area include:

Q & A

Q. What role does the bicyclo[2.2.1]heptane scaffold play in antimicrobial drug discovery?

  • Methodological Answer : The scaffold’s rigidity enhances target selectivity. For example, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one derivatives demonstrated antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) in phytochemical studies .
  • Mechanistic Insight : Molecular docking can elucidate interactions with bacterial enzyme active sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.